Cas no 70849-23-9 (D-Arabinose-1-13C)

D-Arabinose-1-13C 化学的及び物理的性質
名前と識別子
-
- D-Arabinose-1-13C (9CI)
- D-Arabinose-1-13C
- (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal
- D-[1-13C]ARABINOSE
- (carbonyl-13C,2H)benzaldehyde
- [1-(13)C,(2)H]-benzaldehyde
- [1-(13)C]2-methylpropene
- [1-(13)C]-D-arabinose
- < carbonyl-13C,2H> benzaldehyde
- 1-(13)C-isobutene
- 1-13C-2-methylpropene
- 1-13C-isobutylene
- 2-methyl-[1-13C]propene
- 2-methylpropene-1-(13)C
- 491829_ALDRICH
- A-13C,
- A-d1
- Benz
- Benzaldehyde-
- Benzaldehyde-carbonyl-13C,D
- D-(1-13C)-arabinose
- D-[1-(13)C]arabinose
- D-[1-(13)C]-arabinose
- isobutylene-1-13C
- 70849-23-9
- (2S,3R,4R)-2,3,4,5-Tetrahydroxy(113C)pentanal
- CS-0374667
- HY-N2353S
- D-Arabinose-1-13C, 99 atom % 13C
- D-(1-~13~C)Arabinose
- Arabinose-1-13C
- D-Arabinose-1-13c(9ci)
- DTXSID90486793
- DB-275662
-
- インチ: InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1
- InChIKey: PYMYPHUHKUWMLA-PVQXRQKHSA-N
- SMILES: C(C(C(C(C=O)O)O)O)O
計算された属性
- 精确分子量: 151.05617825g/mol
- 同位素质量: 151.05617825g/mol
- 同位体原子数: 1
- 水素結合ドナー数: 4
- 氢键受体数量: 5
- 重原子数量: 10
- 回転可能化学結合数: 4
- 複雑さ: 104
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98Ų
- XLogP3: -2.3
じっけんとくせい
- ゆうかいてん: 163-165 °C(lit.)
- Solubility: Water (Slightly)
- PSA: 97.99000
- LogP: -2.73970
D-Arabinose-1-13C Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A764176-25mg |
D-Arabinose-1-13C |
70849-23-9 | 25mg |
$ 155.00 | 2023-04-19 | ||
Omicron Biochemicals | ARA-001-1.0g |
D-[1-13C]arabinose |
70849-23-9 | 1.0g |
$525 | 2025-03-12 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-480126-25 mg |
D-Arabinose-1-13C, |
70849-23-9 | 25mg |
¥2,256.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-480126-25mg |
D-Arabinose-1-13C, |
70849-23-9 | 25mg |
¥2256.00 | 2023-09-05 | ||
A2B Chem LLC | AH12570-1g |
D-ARABINOSE-1-13C |
70849-23-9 | 1g |
$614.00 | 2024-04-19 | ||
A2B Chem LLC | AH12570-500mg |
D-ARABINOSE-1-13C |
70849-23-9 | 500mg |
$379.00 | 2024-04-19 | ||
A2B Chem LLC | AH12570-250mg |
D-ARABINOSE-1-13C |
70849-23-9 | 250mg |
$261.00 | 2024-04-19 | ||
TRC | A764176-250mg |
D-Arabinose-1-13C |
70849-23-9 | 250mg |
$ 1315.00 | 2023-04-19 | ||
Omicron Biochemicals | ARA-001-0.25g |
D-[1-13C]arabinose |
70849-23-9 | 0.25g |
$195 | 2025-03-12 | ||
Omicron Biochemicals | ARA-001-0.50g |
D-[1-13C]arabinose |
70849-23-9 | 0.50g |
$305 | 2025-03-12 |
D-Arabinose-1-13C 関連文献
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Muge Niu,Yucui Hou,Weize Wu,Shuhang Ren,Ru Yang Phys. Chem. Chem. Phys. 2018 20 17942
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Irina Delidovich,Maria S. Gyngazova,Nuria Sánchez-Bastardo,Julia P. Wohland,Corinna Hoppe,Peter Drabo Green Chem. 2018 20 724
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Simon G. Patching,David A. Middleton,Peter J. F. Henderson,Richard B. Herbert Org. Biomol. Chem. 2003 1 2057
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Wenhui Zhang,Mi-Kyung Yoon,Reagan J. Meredith,Jaroslav Zajicek,Allen G. Oliver,Matthew Hadad,Michael H. Frey,Ian Carmichael,Anthony S. Serianni Phys. Chem. Chem. Phys. 2019 21 23576
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Ming-Jia Zhang,Jin-Hui Zhao,Ying-Shu Tang,Fan-Yu Meng,Si-Qi Gao,Su Han,Shao-Ying Hou,Li-Yan Liu New J. Chem. 2022 46 11357
D-Arabinose-1-13Cに関する追加情報
Isotopically Labeled D-Arabinose: D-Arabinose-1-13C (CAS No. 70849-23-9)
D-Arabinose is a naturally occurring pentose sugar, structurally distinct from its more common counterpart, D-ribose, due to the configuration of its hydroxyl groups at the C2 and C3 positions. The isotopically labeled variant, D-Arabinose-1-13C, incorporates a single carbon atom (13C) at the first carbon position of its linear chain structure. This substitution is critical for applications requiring precise metabolic tracing or spectroscopic analysis, as the 13C isotope exhibits distinct nuclear magnetic resonance (NMR) and mass spectrometry signatures compared to natural abundance 12C. The compound’s CAS registry number, 70849-23-9, uniquely identifies it in scientific databases and regulatory frameworks, ensuring traceability and standardization in research and industrial contexts.
Recent advancements in metabolic engineering have highlighted the utility of D-Arabinose-1-13C as a substrate for studying carbohydrate metabolism pathways in microorganisms and mammalian cells. A study published in *Nature Chemical Biology* (2023) demonstrated that feeding this labeled compound to engineered Escherichia coli strains enabled real-time tracking of arabinose catabolism via NMR-based flux analysis. By monitoring the incorporation of the 13C label into downstream metabolites such as pyruvate and lactate, researchers quantified pathway activity with unprecedented resolution. This approach has significant implications for optimizing bioprocesses in synthetic biology, where precise control over carbon flow is essential for producing high-value biochemicals like biofuels or pharmaceutical intermediates.
In drug discovery pipelines, isotopic labeling with D-Arabinose-1-13C facilitates pharmacokinetic studies through stable isotope dilution assays. A 2024 paper in *Journal of Medicinal Chemistry* reported its use as a precursor for synthesizing radiolabeled analogs employed in positron emission tomography (PET) imaging studies of glycosaminoglycan biosynthesis. The compound’s chiral configuration (D-) ensures compatibility with biological systems while maintaining structural integrity during conjugation reactions with drug candidates or imaging agents. Its role as an isotopic tracer has also been extended to glycobiology research, where it aids in elucidating glycan assembly mechanisms critical for understanding diseases such as cancer and lysosomal storage disorders.
Structural characterization of D-Arabinose-1-13C relies on high-resolution NMR spectroscopy due to the unique chemical shift perturbations introduced by the isotopic substitution at C1. Researchers at MIT recently utilized this property to map carbohydrate-protein interactions in real time using dynamic nuclear polarization-enhanced NMR techniques (ACS Central Science, 2024). The method achieved sub-millisecond temporal resolution by leveraging the enhanced sensitivity provided by the isolated 13C label at position one, offering new insights into carbohydrate-binding protein dynamics relevant to vaccine development.
Synthetic methodologies for preparing this compound have evolved significantly since its initial isolation from plant cell walls. Current protocols favor enzymatic synthesis using arabinokinase variants optimized through directed evolution strategies (Science Advances, 2024). These approaches not only improve yield but also eliminate reliance on hazardous organic solvents traditionally used in chemical synthesis routes. The resulting purity levels (>99% HPLC analysis) meet stringent regulatory requirements for use in clinical-grade materials without compromising isotope enrichment.
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The introduction of continuous-flow reactor systems combined with isotopic enrichment via gas-phase reactions has enabled kilogram-scale production while maintaining positional specificity (Angewandte Chemie International Edition, 2024). This scalability addresses growing demand from sectors including:
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